1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a furan ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Mode of Action
It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . These compounds likely interact with specific targets within the bacteria to exert their effects.
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis, leading to its inhibitory effects.
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent anti-tubercular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the piperidine ring.
Attachment of the furan ring: The furan ring can be introduced through a similar coupling reaction or via a direct substitution reaction.
Acetylation: The final step involves the acetylation of the nitrogen atom on the piperidine ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-acetyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13(22)21-6-4-15(5-7-21)18(23)20-11-14-9-16(12-19-10-14)17-3-2-8-24-17/h2-3,8-10,12,15H,4-7,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIQYVMMGRXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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